![molecular formula C15H17N3O4 B3090826 4-(3,4-Dimethoxyphenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid CAS No. 1214189-02-2](/img/structure/B3090826.png)
4-(3,4-Dimethoxyphenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid
概要
説明
The compound contains an imidazo[4,5-c]pyridine core, which is a bicyclic structure consisting of an imidazole ring fused with a pyridine ring. The imidazo[4,5-c]pyridine core is substituted at the 4-position with a 3,4-dimethoxyphenyl group and at the 6-position with a carboxylic acid group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of aromatic rings (imidazole, pyridine, and phenyl), ether groups (dimethoxy), and a carboxylic acid group .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-donating methoxy groups and the electron-withdrawing carboxylic acid group. The aromatic rings could potentially undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. The presence of the carboxylic acid group could potentially make this compound acidic. The dimethoxyphenyl group could potentially increase the lipophilicity of this compound .科学的研究の応用
Antiviral Applications
These compounds have structural similarities with DNA bases such as adenine and guanine, which is a key factor to explain their effectiveness . This makes them potentially useful in the design of antiviral drugs .
Anticancer Applications
Pyridine-containing compounds, including the ones , have shown potential for medicinal application as anticancer agents . Their structural similarity to many anticancer drugs is a key factor in their potential effectiveness .
Antimicrobial Applications
These compounds have shown good to strong antimicrobial activity against microbial strains such as E. coli, B. mycoides, and C. albicans . This suggests potential use in the development of new antibiotics .
Antifungal Applications
The compounds are also found in the structures of substances with antifungal activities . This suggests they could be used in the development of antifungal drugs .
Anti-Inflammatory Applications
These types of derivatives are known as relevant therapeutic agents exhibiting anti-inflammatory properties . This suggests potential use in the treatment of inflammatory diseases .
Immunological Modulator Applications
The compounds are known to exhibit immunological modulator properties . This suggests potential use in the regulation of immune responses .
Antimalarial Applications
Pyridine-containing compounds have increasing importance for medicinal application as antimalarial agents . This suggests potential use in the treatment of malaria .
Antidiabetic Applications
These compounds have shown potential for medicinal application as antidiabetic agents . This suggests potential use in the treatment of diabetes .
作用機序
Target of Action
Similar compounds have been known to interact with various enzymes and receptors
Mode of Action
For instance, similar compounds have been shown to inhibit certain enzymes, thereby altering the biochemical reactions they catalyze .
Biochemical Pathways
The compound likely affects multiple biochemical pathways due to its potential interactions with various targets. For instance, if the compound inhibits an enzyme, it could disrupt the pathway that the enzyme is involved in, leading to downstream effects . The specific pathways affected by this compound would depend on its exact targets, which are currently unknown.
Result of Action
The molecular and cellular effects of the compound’s action would depend on its targets and mode of action. For example, if the compound inhibits an enzyme, it could lead to a decrease in the production of the enzyme’s product, affecting the cells’ function
Safety and Hazards
将来の方向性
特性
IUPAC Name |
4-(3,4-dimethoxyphenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O4/c1-21-11-4-3-8(5-12(11)22-2)13-14-9(16-7-17-14)6-10(18-13)15(19)20/h3-5,7,10,13,18H,6H2,1-2H3,(H,16,17)(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYRCYYCLHCGDCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2C3=C(CC(N2)C(=O)O)NC=N3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,4-Dimethoxyphenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




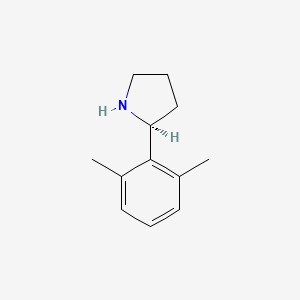


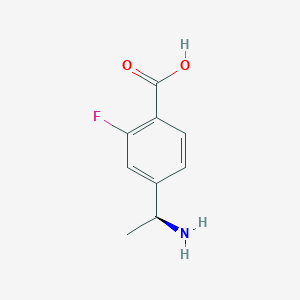
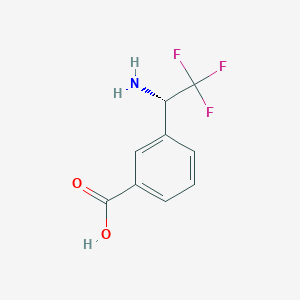
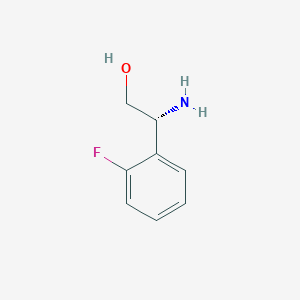
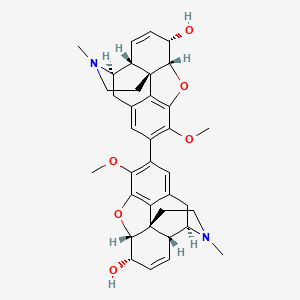
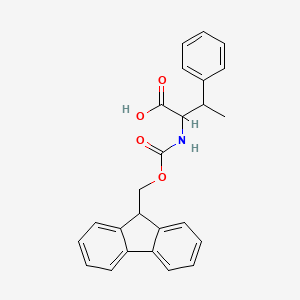

![4-methyl-2-[(4-methylphenyl)sulfonylamino]-N-(1-phenylethyl)pentanamide](/img/structure/B3090815.png)
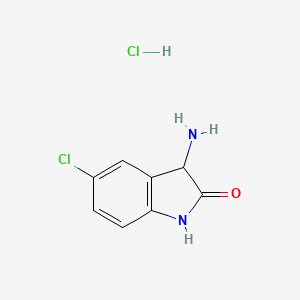

![2-[[3-Methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]propanoic acid](/img/structure/B3090835.png)